

Research Applications of J-104129 in Respiratory Disease: A Technical Guide

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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162

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Abstract

J-104129 is a potent and highly selective muscarinic M3 receptor antagonist that has demonstrated significant potential in preclinical models of respiratory disease. By competitively inhibiting the binding of acetylcholine to M3 receptors on airway smooth muscle and other cells, **J-104129** effectively induces bronchodilation and may modulate inflammatory and remodeling processes in the lungs. This technical guide provides a comprehensive overview of the research applications of **J-104129** and the broader class of selective M3 antagonists in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It includes a summary of key preclinical data, detailed experimental methodologies for evaluating such compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Muscarinic M3 Receptors in Respiratory Disease

The parasympathetic nervous system plays a crucial role in regulating airway tone, primarily through the release of acetylcholine (ACh), which acts on muscarinic receptors. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the key mediator of bronchoconstriction and mucus secretion in the airways. In chronic respiratory diseases like asthma and COPD, increased cholinergic tone contributes significantly to airflow limitation and

symptoms. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for managing these conditions. Selective M3 antagonists are designed to target the airways with high precision, minimizing potential side effects associated with the blockade of other muscarinic receptor subtypes, such as the M2 receptor in the heart.

J-104129: A Selective M3 Muscarinic Receptor Antagonist

J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel compound identified for its high affinity and selectivity for the human muscarinic M3 receptor over the M2 receptor. Preclinical studies have highlighted its potential as a bronchodilator for the treatment of obstructive airway diseases.

Quantitative Data for J-104129 and Comparative M3 Antagonists

The following table summarizes the key in vitro and in vivo pharmacological data for **J-104129**, alongside data for other well-characterized muscarinic antagonists for comparative purposes.

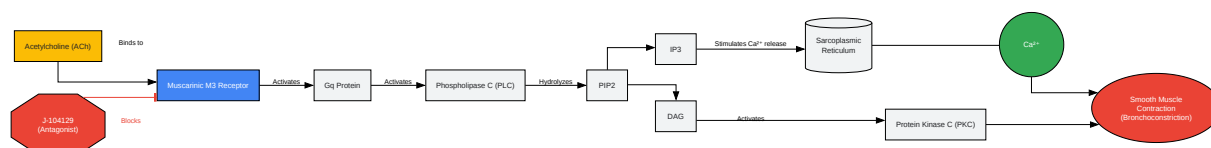
Compound	Target Receptor(s)	K _i (nM) - Human M3	K _i (nM) - Human M2	Selectivity (M2/M3)	KB (nM) - Rat Trachea (M3)	ED ₅₀ (mg/kg) - ACh-induced Bronchoconstriction (rat, oral)
J-104129	M3 Antagonist	4.2	490	~120-fold	3.3	0.58
Tiotropium	M1, M2, M3 Antagonist	0.14	0.38	~2.7-fold	-	-
Umeclidinium	M3 Antagonist	0.16	0.49	~3-fold	-	-
Ipratropium	Non-selective	1.1	2.0	~1.8-fold	-	-

Data for **J-104129** is sourced from Mitsuya et al., 1999. Data for other compounds is compiled from various pharmacological sources.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle

Activation of the M3 receptor by acetylcholine on airway smooth muscle cells initiates a signaling cascade leading to bronchoconstriction. The diagram below illustrates this pathway and the point of intervention for M3 antagonists like **J-104129**.

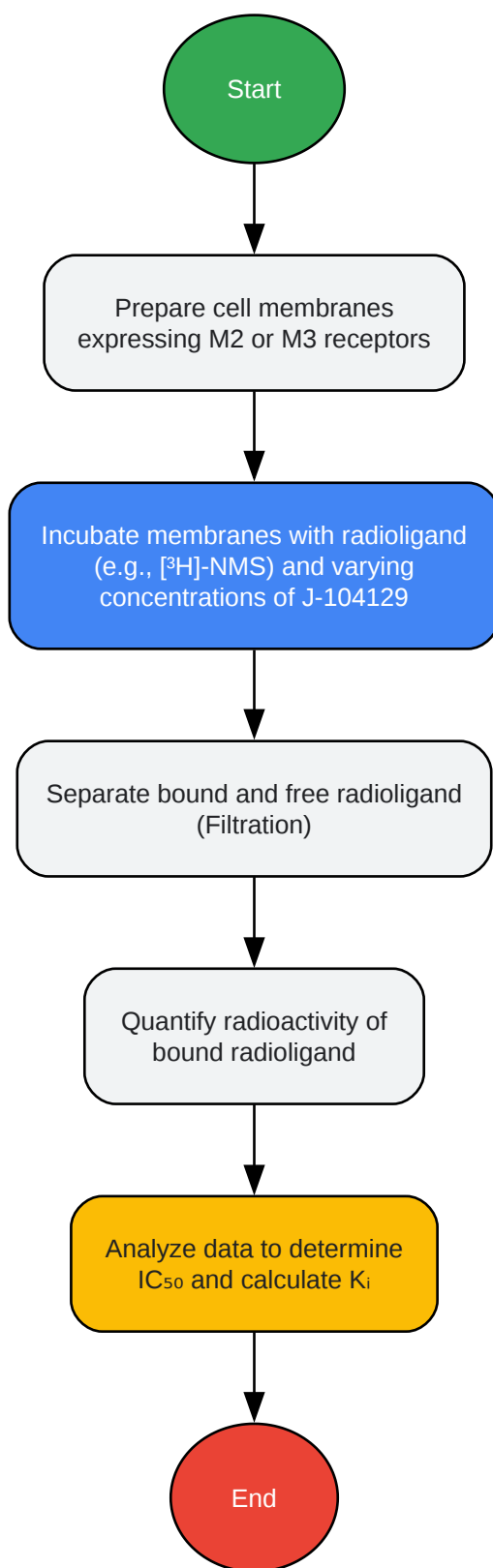


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Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Experimental Workflow for In Vitro Receptor Binding Assay

To determine the binding affinity (K_i) of a compound like **J-104129** for muscarinic receptors, a radioligand binding assay is a standard method.

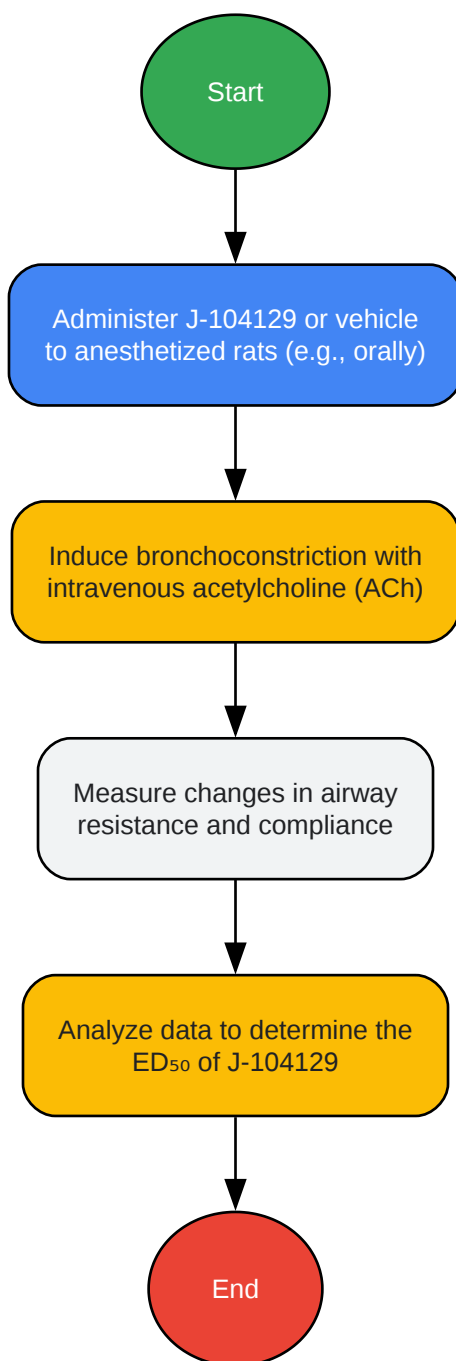


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Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vivo Bronchoconstriction Model

Evaluating the in vivo efficacy of a bronchodilator like **J-104129** can be achieved using an acetylcholine-induced bronchoconstriction model in rodents.



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Caption: Workflow for an in vivo bronchoconstriction model in rats.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized methodologies. The specific parameters for **J-104129** are based on the abstract of Mitsuya et al., 1999, as the full-text publication was not accessible. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibitory constant (K_i) of **J-104129** for human muscarinic M2 and M3 receptors.

Materials:

- Cell membranes from CHO-K1 cells stably expressing human M2 or M3 receptors.
- [^3H]-N-methylscopolamine ([^3H]-NMS) as the radioligand.
- **J-104129** stock solution.
- Atropine for determination of non-specific binding.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, [^3H]-NMS (at a concentration near its K_d), and a range of concentrations of **J-104129**. For total binding, omit **J-104129**. For non-specific binding, add a high concentration of atropine (e.g., 1 μM).

- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the **J-104129** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} . Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

Objective: To evaluate the in vivo bronchodilator activity of **J-104129** and determine its ED_{50} .

Materials:

- Male Sprague-Dawley rats.
- **J-104129** for oral administration.
- Acetylcholine (ACh) for intravenous injection.
- Anesthetic (e.g., pentobarbital).
- Tracheal cannula, ventilator, and pneumotachograph to measure airway resistance and dynamic compliance.
- Intravenous catheter.

Procedure:

- **Animal Preparation:** Anesthetize the rats and cannulate the trachea. Mechanically ventilate the animals. Insert a catheter into a jugular vein for ACh administration.
- **Drug Administration:** Administer **J-104129** or vehicle orally at various doses to different groups of rats. Allow sufficient time for drug absorption (e.g., 60 minutes).
- **Baseline Measurement:** Record baseline airway resistance and dynamic compliance.
- **ACh Challenge:** Administer a bolus intravenous injection of ACh to induce bronchoconstriction.
- **Post-Challenge Measurement:** Continuously measure airway resistance and dynamic compliance to determine the peak bronchoconstrictor response.
- **Data Analysis:** Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of **J-104129** compared to the vehicle control group. Plot the percentage inhibition against the dose of **J-104129** to determine the ED₅₀.

Conclusion and Future Directions

The preclinical data for **J-104129** strongly indicate its potential as a selective M3 muscarinic receptor antagonist for the treatment of respiratory diseases. Its high selectivity for M3 over M2 receptors suggests a favorable safety profile, particularly with respect to cardiovascular side effects. Further research is warranted to explore its efficacy in more complex animal models of asthma and COPD, including those that incorporate chronic inflammation and airway remodeling. Investigating its effects on mucus hypersecretion and its potential for combination therapy with other bronchodilators or anti-inflammatory agents would also be valuable next steps. While no clinical trial data for **J-104129** is publicly available, the extensive clinical success of other M3 antagonists like tiotropium and umeclidinium provides a strong rationale for the continued investigation of novel, highly selective compounds in this class.

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